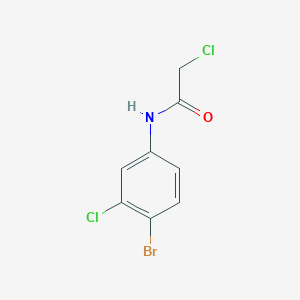

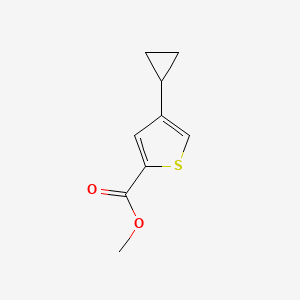

![molecular formula C7H8BrNO3 B2419056 Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate CAS No. 854015-42-2](/img/structure/B2419056.png)

Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate is a chemical compound with a molecular formula of C12H10BrNO3 . It is commonly used as a building block in the synthesis of various compounds due to its versatile reactivity.

Synthesis Analysis

The synthesis of this compound can be achieved through several methods, including cyclization of substituted nitroarylacetonitriles and halogenation of substituted isoxazoles .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringCCOC(=O)c1cc(on1)-c2ccc(Br)cc2 . The compound has a molecular weight of 296.12 . Physical And Chemical Properties Analysis

This compound is a white powder that is soluble in organic solvents, including chloroform and ethyl acetate. It has a melting point of 98-101°C and a boiling point of 383-384°C. The compound is sensitive to moisture and can undergo decomposition in the presence of water, acid, or base.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate is used in various chemical syntheses. For instance, it's involved in the synthesis of pharmacologically active benzo[b]thiophen derivatives (Chapman et al., 1971). Additionally, it has been utilized in the synthesis of 5-substituted isoxazole-4-carboxylic esters, which are key intermediates for biomimetic synthesis of α-cyclopiazonic acid (Moorthie et al., 2007).

Photolysis Studies Research has explored the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a related compound, which could be crucial in understanding its chemical behavior and stability under different conditions (Ang et al., 1995).

Synthetic Routes and Applications Another aspect of its application includes insights into the bromination of isoxazole derivatives, where it serves as a precursor for the synthesis of various isoxazole-fused heterocycles (Roy et al., 2004). Moreover, its lateral lithiation has been studied, which is significant in the synthesis of functionalized isoxazole analogs (Zhou et al., 1998).

Biological Activity Exploration Research has also focused on synthesizing isoxazole derivatives with potential biological activities, like insecticidal and bactericidal properties, using ethyl 3-arylisoxazole-4-carboxylate, a closely related compound (Li et al., 2020).

Wirkmechanismus

While the specific mechanism of action for Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate is not mentioned, compounds with the isoxazole moiety are commonly found in many commercially available drugs and have been associated with various diseases, making them an attractive target for the treatment of cancer and inflammation .

Safety and Hazards

Zukünftige Richtungen

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . In the future, more research could be conducted to explore the potential applications of Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate in drug synthesis and material science.

Eigenschaften

IUPAC Name |

ethyl 5-bromo-4-methyl-1,2-benzoxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-3-15-11(14)10-9-6(2)7(12)4-5-8(9)16-13-10/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMETZWGUUWPXPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC2=C1C(=C(C=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

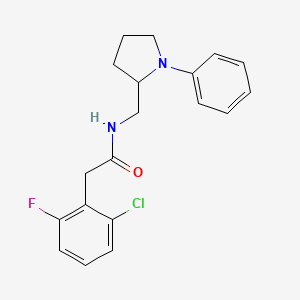

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2418974.png)

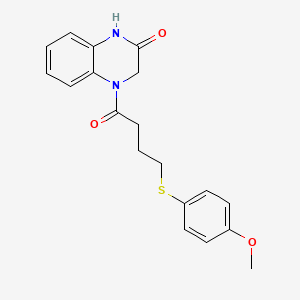

![4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)morpholine](/img/structure/B2418976.png)

![3-{[2-(5-Ethylfuran-2-yl)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2418978.png)

![2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2418980.png)

![5-oxo-N-(2,4,5-trichlorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2418984.png)

![Ethyl 4-phenyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2418987.png)

![4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2418988.png)